molecular formula C14H14BrNO2 B1351241 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-15-5

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No. B1351241
CAS RN: 61343-15-5
M. Wt: 308.17 g/mol
InChI Key: FLWDMVIBOMUBNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione” is unique and complex, which makes it a potential candidate for the development of new pharmaceuticals, materials, and catalytic processes .

Scientific Research Applications

  • Indane-1,3-Dione

    • Scientific Field : Organic Chemistry, Medicinal Chemistry, Electronics, Photopolymerization .
    • Application Summary : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
    • Methods of Application : The review presents an overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .
    • Results or Outcomes : Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
  • Isoindoline/Isoindoline-1,3-dione Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Isoindolines are an important family of compounds present in a wide array of bioactive molecules .
    • Methods of Application : The compounds were synthesized using simple heating and relatively quick solventless reactions .
    • Results or Outcomes : The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety And Hazards

The safety data sheet for a similar compound, “Oxaspiro[4.4]nonane-1,3-dione”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c15-10-3-5-11(6-4-10)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWDMVIBOMUBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383822
Record name 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione

CAS RN

61343-15-5
Record name 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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